1-Bromo-3-(2,2,2-trifluoroethyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves strategic functionalization to introduce bromo and trifluoroethyl groups into the benzene ring. Techniques such as halogenation, nucleophilic aromatic substitution, and cross-coupling reactions are commonly employed. For instance, Schlosser and Castagnetti (2001) detailed a method for generating aryne intermediates from 1-bromo-3-(trifluoromethoxy)benzene, which can be adapted for synthesizing derivatives similar to 1-Bromo-3-(2,2,2-trifluoroethyl)benzene by modifying the leaving group and reaction conditions (Schlosser & Castagnetti, 2001).
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene and related compounds has been elucidated using techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. Jones et al. (2012) investigated the X-ray structures of bromo- and bromomethyl-substituted benzenes, providing insight into the intermolecular interactions and packing motifs in solid-state structures, which are relevant for understanding the crystalline properties of halogenated benzene derivatives (Jones, Kuś, & Dix, 2012).
Chemical Reactions and Properties
1-Bromo-3-(2,2,2-trifluoroethyl)benzene participates in various chemical reactions, including but not limited to, nucleophilic substitution, elimination, and coupling reactions. These reactions exploit the reactive bromo group, enabling the synthesis of a wide range of organic compounds. The presence of the electron-withdrawing trifluoroethyl group influences the reactivity and ortho/para-directing nature of the substituents during electrophilic aromatic substitution reactions.
Physical Properties Analysis
The physical properties of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene, such as boiling point, melting point, and solubility, are influenced by the bromo and trifluoroethyl groups. These groups increase the molecular weight and polarity of the molecule, affecting its phase behavior, volatility, and interactions with solvents. The exact values of these properties depend on the compound's purity and environmental conditions.
Chemical Properties Analysis
The chemical properties of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene, including its reactivity, stability, and functional group compatibility, are pivotal for its application in organic synthesis. The bromo group allows for facile participation in nucleophilic substitution reactions, whereas the trifluoroethyl group contributes to the molecule's overall electronegativity and chemical stability under various reaction conditions.
Scientific Research Applications
Organometallic Chemistry and Electrochemical Studies : Fink et al. (1997) investigated compounds synthesized through palladium-catalyzed cross-coupling reactions, which include derivatives of bromobenzene. These compounds show reversible oxidations indicating potential in electrochemistry and organometallic chemistry (Fink et al., 1997).
Starting Material for Organometallic Synthesis : Porwisiak and Schlosser (1996) discussed the use of 1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, as a versatile starting material for organometallic synthesis. This highlights its potential in the synthesis of various organometallic compounds (Porwisiak & Schlosser, 1996).
Aryne Route to Naphthalenes : Schlosser and Castagnetti (2001) explored the treatment of bromobenzene derivatives with lithium diisopropylamide (LDA), leading to various phenyllithium intermediates. This study illustrates the use of bromobenzene derivatives in generating naphthalenes, significant in organic synthesis (Schlosser & Castagnetti, 2001).
Diels-Alder Reactions : Muzalevskiy et al. (2009) explored the application of 1-(3-Bromo-3,3-difluoroprop-1-ynyl)benzenes in Diels-Alder reactions, leading to the synthesis of biaryls. This indicates its role in facilitating important organic reactions (Muzalevskiy et al., 2009).
Regioselective Metalation : Mongin et al. (1996) demonstrated the regioselective metalation of bromo(trifluoromethyl)benzenes, highlighting the compound's potential in selective chemical transformations (Mongin et al., 1996).
Precursor for Graphene Nanoribbons : Patil et al. (2012) utilized 1-bromo-4-(3,7-dimethyloctyl)benzene, a related compound, as a precursor in the bottom-up synthesis of graphene nanoribbons, indicating its use in nanomaterials synthesis (Patil et al., 2012).
X-Ray Structural Analysis : Jones et al. (2012) analyzed the structures of several bromobenzene derivatives, contributing to the understanding of molecular interactions and crystal packing, useful in material science and crystallography (Jones et al., 2012).
Mechanism of Action
Target of Action
It is often used as a building block in the synthesis of various organic compounds .
Mode of Action
As a chemical compound, it likely interacts with its targets through chemical reactions, possibly serving as a precursor or intermediate in the synthesis of more complex molecules .
Result of Action
Its role as a building block in chemical synthesis suggests that its primary effects may be observed in the resulting compounds rather than in its original form .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-3-(2,2,2-trifluoroethyl)benzene. For instance, storage temperature can affect its stability .
properties
IUPAC Name |
1-bromo-3-(2,2,2-trifluoroethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3/c9-7-3-1-2-6(4-7)5-8(10,11)12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVBJYBIGXUWPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464427 | |
Record name | 1-bromo-3-(2,2,2-trifluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
163975-05-1 | |
Record name | 1-bromo-3-(2,2,2-trifluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60464427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3-(2,2,2-trifluoroethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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